molecular formula C20H23FN2O B5055494 N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide

Cat. No. B5055494
M. Wt: 326.4 g/mol
InChI Key: HVUDMFVFFKHEQP-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2012 and has gained popularity in the research community due to its potent agonistic activity towards cannabinoid receptors.

Mechanism of Action

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide binds to the CB1 and CB2 receptors in a manner similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This results in the activation of G protein-coupled receptors, leading to the inhibition of adenylyl cyclase and modulation of intracellular calcium levels. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective properties. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide is its high affinity for the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. Its synthetic nature also allows for precise control over its chemical properties, making it easier to study than natural cannabinoids. However, one of the limitations of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide is its potential for abuse, which has led to its classification as a controlled substance in several countries.

Future Directions

There are several future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide. One area of interest is its potential as a therapeutic agent for various medical conditions, including pain, inflammation, and neurodegenerative diseases. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties and fewer side effects. Additionally, more studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide and its potential for abuse.
Conclusion
In conclusion, N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonistic activity towards cannabinoid receptors. It has been extensively studied in vitro and in vivo to investigate its pharmacological properties and has shown promise as a valuable tool for studying the endocannabinoid system. Further research is needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then reacted with 2-fluorobenzyl chloride to form the final compound, N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide. The purity of the final product can be improved by recrystallization or chromatography.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide has been extensively studied in vitro and in vivo to investigate its pharmacological properties. It has been shown to bind selectively to the CB1 and CB2 receptors with high affinity, leading to the activation of downstream signaling pathways. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-15-7-2-4-10-18(15)20(24)22-17-9-6-12-23(14-17)13-16-8-3-5-11-19(16)21/h2-5,7-8,10-11,17H,6,9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDMFVFFKHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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